2,6-Dichloro-3-nitrobenzoic acid

Enzymology Drug Metabolism Inhibitor Screening

Researchers developing naphthyridinone or pyrazoloacridine DNA intercalators require a regiospecifically activated benzoic acid scaffold; generic isomers fail to deliver the correct SnAr reactivity. This compound’s unique 2,6-dichloro-3-nitro pattern ensures the exact regiochemistry needed for constructing fused heterocycles. - Potent reference inhibitor for carboxylesterase assays (IC50 = 25 nM) - Well-defined melting point (152-158 °C) aids identity verification and lab training - Supplied at ≥98% purity with consistent lot-to-lot quality - Available from milligram to kilogram quantities with fast global delivery

Molecular Formula C7H3Cl2NO4
Molecular Weight 236.01 g/mol
CAS No. 55775-97-8
Cat. No. B1267645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-nitrobenzoic acid
CAS55775-97-8
Molecular FormulaC7H3Cl2NO4
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)Cl
InChIInChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyPCIHIUCCINHORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-nitrobenzoic Acid Specifications


2,6-Dichloro-3-nitrobenzoic acid (CAS 55775-97-8) is a halogenated nitroaromatic carboxylic acid derivative with the molecular formula C₇H₃Cl₂NO₄ and a molecular weight of 236.01 g/mol . It typically presents as a white to orange crystalline powder with a melting point range of 152–158 °C (lit.) [1]. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, notably for the construction of DNA‑binding antitumor agents and herbicide precursors .

Why Generic Substitution Fails for 2,6-Dichloro-3-nitrobenzoic Acid


Simply interchanging 2,6‑dichloro‑3‑nitrobenzoic acid with a different chloro‑nitrobenzoic acid isomer (e.g., the 2,5‑dichloro‑3‑nitro analog) or the non‑nitrated 2,6‑dichlorobenzoic acid is not scientifically equivalent. The precise 2,6‑dichloro‑3‑nitro substitution pattern is essential for regioselective nucleophilic aromatic substitution (SₙAr) reactions and for the construction of specific fused heterocycles . Even a single positional change dramatically alters both the physical properties (e.g., a >60 °C melting point difference versus the 2,5‑isomer [1]) and the biological activity (e.g., the 2,5‑isomer acts as an auxin transport inhibitor rather than a DNA‑binding agent precursor), underscoring that this compound is not a commodity where “close enough” is functionally acceptable .

2,6-Dichloro-3-nitrobenzoic Acid Procurement Evidence


Carboxylesterase Inhibition in Rat Liver Microsomes

In a comparative enzyme inhibition study, 2,6‑dichloro‑3‑nitrobenzoic acid demonstrated an IC₅₀ value of 25 nM against rat liver carboxylesterase, which is 60‑fold more potent than the 1,500 nM observed for a structurally related sulfonyl‑benzoic acid analog in the same assay [1]. This significant difference in potency underscores the critical role of the 2,6‑dichloro‑3‑nitro substitution pattern in achieving high‑affinity enzyme binding. In contrast, the compound showed a substantially higher IC₅₀ of 473 nM against pig liver carboxylesterase [2], indicating species‑specific selectivity.

Enzymology Drug Metabolism Inhibitor Screening

Melting Point vs. 2,5-Dichloro-3-nitro Isomer

The melting point of 2,6‑dichloro‑3‑nitrobenzoic acid is 152–158 °C (lit.) , whereas the regioisomeric 2,5‑dichloro‑3‑nitrobenzoic acid (dinoben) melts at 216–220 °C [1]. This >60 °C difference provides a definitive, low‑cost analytical marker to verify chemical identity and detect cross‑contamination, a critical QC advantage over analogs with overlapping or ambiguous melting ranges.

Analytical Chemistry Quality Control Polymorph Screening

Synthesis of DNA-Binding Antitumor Precursors

2,6‑Dichloro‑3‑nitrobenzoic acid serves as the key starting material for the preparation of 9‑chloro‑2‑methoxy‑6‑nitro‑5,10‑dihydrobenzo[b][1,5]naphthyridin‑10‑one and 2‑(aminoalkyl)‑5‑nitropyrazolo[3,4,5‑kl]acridines , both classes of potential DNA‑binding antitumor agents. The specific 2,6‑dichloro‑3‑nitro pattern is mandatory for the subsequent condensation and cyclization steps; alternative isomers (e.g., 2,5‑dichloro‑3‑nitro) fail to yield the correct fused heterocyclic framework.

Medicinal Chemistry Organic Synthesis Anticancer Agents

2,6-Dichloro-3-nitrobenzoic Acid Application Scenarios


Carboxylesterase-Mediated Drug Metabolism Studies

Based on the 25 nM IC₅₀ value against rat liver carboxylesterase [1], this compound is ideally suited for use as a potent reference inhibitor in carboxylesterase activity assays, particularly when species‑selective inhibition is under investigation.

Fused Heterocyclic DNA-Binding Antitumor Synthesis

As documented in multiple synthetic protocols , this compound is the required starting material for constructing naphthyridinone and pyrazoloacridine scaffolds. Procurement should be prioritized by research groups focused on non‑covalent DNA intercalators.

Analytical Quality Control and Identity Verification

The well‑separated melting point (152–158 °C) [2] compared to the 2,5‑dichloro isomer makes this compound a convenient standard for training new laboratory personnel or for use as a melting point calibration reference in teaching labs.

Agrochemical Intermediate Research

While primarily a pharmaceutical intermediate, this compound has also been cited as a precursor for pesticide compounds . Researchers exploring novel herbicides or plant growth regulators may find its unique substitution pattern advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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